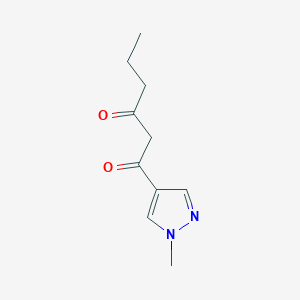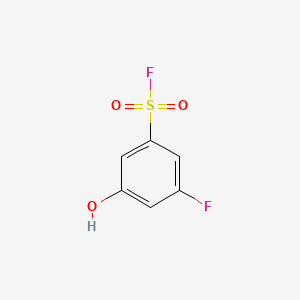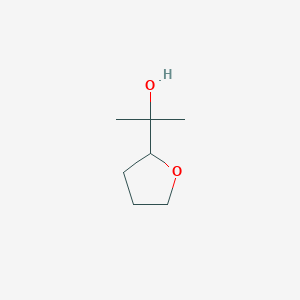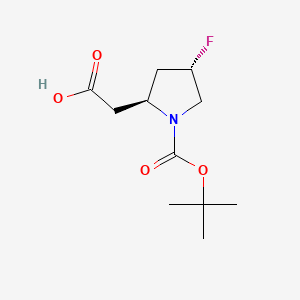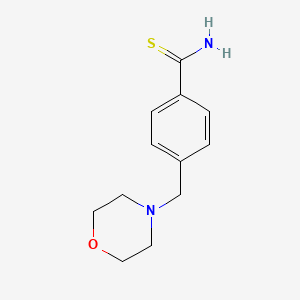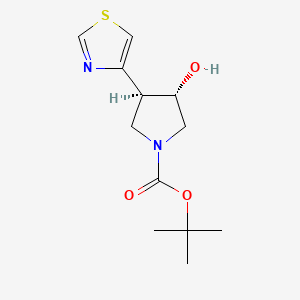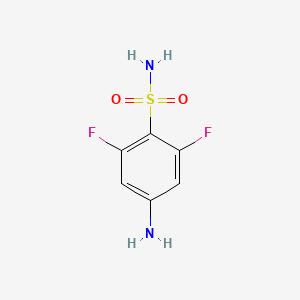![molecular formula C15H13ClN2O2 B13627792 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide: is a chemical compound with the molecular formula C15H13ClN2O2 and a molecular weight of 288.73 g/mol This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group, a methylideneamino linkage, and a methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-methylbenzohydrazide . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Major Products:
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology:
The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine:
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry:
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
- 5-{[(5-Fluoro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
- 5-{[(5-Iodo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
Comparison:
Compared to its analogs, 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide exhibits unique properties due to the presence of the chloro group. This group influences the compound’s reactivity, biological activity, and overall stability. The chloro-substituted compound may show different pharmacokinetic and pharmacodynamic profiles compared to its bromo, fluoro, and iodo counterparts .
Propiedades
Fórmula molecular |
C15H13ClN2O2 |
|---|---|
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
5-[(5-chloro-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-2-4-12(7-13(9)15(17)20)18-8-10-6-11(16)3-5-14(10)19/h2-8,19H,1H3,(H2,17,20) |
Clave InChI |
KTLDSPBZOPDQKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


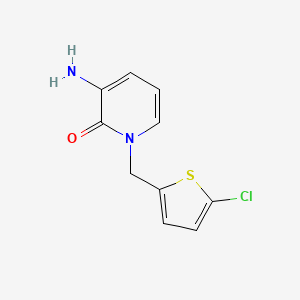
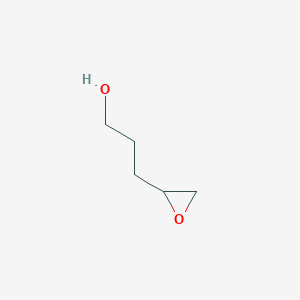

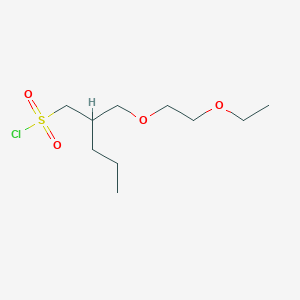
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
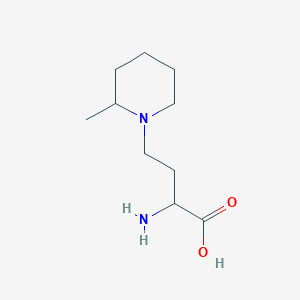
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
